2,4,4-三甲基戊基膦

描述

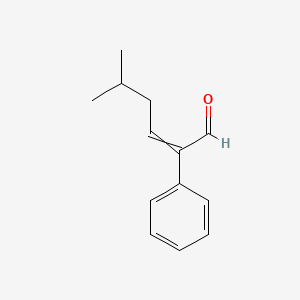

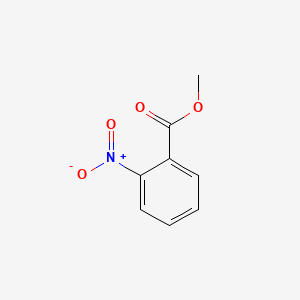

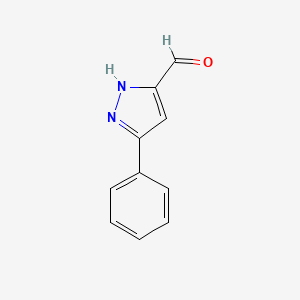

2,4,4-TRIMETHYLPENTYLPHOSPHINE, also known as 2,4,4-trimethylpentylphosphine, is an organophosphorus compound with the molecular formula C8H19P. This compound is characterized by the presence of a phosphine group (PH3) attached to a 2,4,4-trimethylpentyl group. It is a colorless liquid that is sensitive to air and has a flash point of -17°C .

科学研究应用

2,4,4-TRIMETHYLPENTYLPHOSPHINE, has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: It is used in the study of biological systems and as a probe for investigating biochemical pathways.

Industry: It is used in the production of phosphonium-based ionic liquids, which have applications in electrochemical systems, metal extraction, and polymerization reactions

作用机制

Target of Action

The primary targets of 2,4,4-Trimethylpentylphosphane are metal ions such as molybdenum and iron . The compound has been shown to interact with these metal ions, facilitating their extraction from various solutions .

Mode of Action

2,4,4-Trimethylpentylphosphane interacts with its targets through a mechanism of cation exchange . For instance, in the extraction of molybdenum, it attaches two single-charged acidic residues of the dimer of bis(2,4,4-trimethylpentyl)phosphine acid to the molybdenum cation . Similarly, it has been studied for its role in the uptake of iron(III) from sulfate solutions .

Biochemical Pathways

It is known that the compound plays a role in the extraction and recovery of metal ions, which could potentially influence various biochemical processes depending on the specific metal ion involved .

Result of Action

The primary result of the action of 2,4,4-Trimethylpentylphosphane is the extraction of metal ions from solutions . This can be particularly useful in industrial processes, such as the recovery of valuable metals from waste streams.

Action Environment

The efficacy and stability of 2,4,4-Trimethylpentylphosphane can be influenced by various environmental factors. For instance, the pH of the solution can affect the efficiency of molybdenum extraction . Additionally, the presence of other substances in the solution, such as different types of acids, can also impact the extraction process .

生化分析

Biochemical Properties

Phosphine, (2,4,4-trimethylpentyl)-, plays a significant role in biochemical reactions, particularly as a ligand for metal ions. It interacts with various enzymes and proteins, facilitating the formation of metal complexes. These interactions are crucial for catalytic processes, such as asymmetric hydrogenation and nucleophilic addition reactions . The compound’s ability to form stable complexes with metal ions makes it valuable in biochemical analysis and industrial applications.

Cellular Effects

Phosphine, (2,4,4-trimethylpentyl)-, influences various cellular processes by interacting with metal ions and enzymes within the cell. It can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the availability and activity of metal ions. These interactions can lead to changes in cellular function, including alterations in enzyme activity and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of phosphine, (2,4,4-trimethylpentyl)-, involves its ability to bind to metal ions and form stable complexes. This binding can inhibit or activate enzymes, depending on the specific metal ion and enzyme involved. Additionally, the compound can influence gene expression by modulating the activity of metal-dependent transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phosphine, (2,4,4-trimethylpentyl)-, can change over time due to its stability and degradation. The compound is relatively stable at room temperature but may decompose at higher temperatures . Long-term studies have shown that its effects on cellular function can vary, with potential changes in enzyme activity and gene expression observed over extended periods.

Dosage Effects in Animal Models

The effects of phosphine, (2,4,4-trimethylpentyl)-, in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects may be observed at very high doses, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

Phosphine, (2,4,4-trimethylpentyl)-, is involved in various metabolic pathways, particularly those related to metal ion metabolism. It interacts with enzymes and cofactors that regulate the availability and activity of metal ions within the cell. These interactions can influence metabolic flux and the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, phosphine, (2,4,4-trimethylpentyl)-, is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function within different cellular compartments .

Subcellular Localization

Phosphine, (2,4,4-trimethylpentyl)-, is localized within specific subcellular compartments, where it exerts its effects on enzyme activity and gene expression. Targeting signals and post-translational modifications may direct the compound to particular organelles, enhancing its specificity and efficacy in biochemical reactions .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of phosphine, (2,4,4-trimethylpentyl)-, involves the reaction of sodium hypophosphite with diisobutylene in the presence of a photoinitiator such as acetone. The reaction is carried out under ultraviolet light for 8 to 20 hours, followed by alkaline washing, acidification, dehydration, and negative pressure distillation to obtain the final product .

Industrial Production Methods

In industrial settings, the production of phosphine, (2,4,4-trimethylpentyl)-, can be achieved by using hydrogen phosphide as a byproduct in the sodium hypophosphite production process. The hydrogen phosphide is subjected to alkaline cleaning and freeze-drying to remove water. It is then pumped into a high-pressure reaction kettle containing diisobutylene and an initiator, where it undergoes a free radical addition reaction to form the desired product .

化学反应分析

Types of Reactions

2,4,4-TRIMETHYLPENTYLPHOSPHINE, undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: It can participate in substitution reactions to form various organophosphorus compounds.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted organophosphorus compounds. These products have various applications in different fields .

相似化合物的比较

2,4,4-TRIMETHYLPENTYLPHOSPHINE, can be compared with other similar compounds such as:

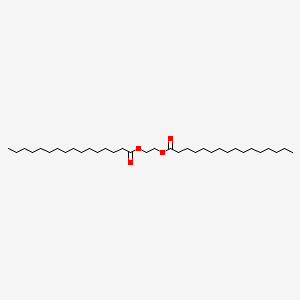

Bis(2,4,4-trimethylpentyl)phosphinic acid: This compound has similar chemical properties and is used in metal extraction processes.

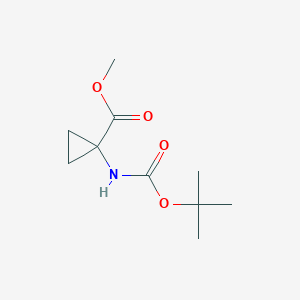

Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate: This compound is used in the production of ionic liquids and has applications in electrochemical systems

The uniqueness of phosphine, (2,4,4-trimethylpentyl)-, lies in its specific structure and reactivity, which make it suitable for a wide range of applications in different fields.

属性

IUPAC Name |

2,4,4-trimethylpentylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19P/c1-7(6-9)5-8(2,3)4/h7H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUJXKQEUURINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)CP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868644 | |

| Record name | Phosphine, (2,4,4-trimethylpentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82164-75-8 | |

| Record name | (2,4,4-Trimethylpentyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82164-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, (2,4,4-trimethylpentyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082164758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, (2,4,4-trimethylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, (2,4,4-trimethylpentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of the (2,4,4-trimethylpentyl) group influence the reactivity of phosphine oxide radicals?

A1: The research by [, ] highlights the impact of substituents on the reactivity of phosphinoyl radicals. Comparing (2,4,6-trimethylbenzoyl)diphenylphosphine oxide (TMDPO) and bis(2,6-dimethoxybenzoyl)-2,4,4-trimethylpentylphosphine oxide (BAPO), both containing the (2,4,4-trimethylpentyl) group, reveals that steric hindrance plays a significant role. The diphenylphosphinoyl radical derived from TMDPO exhibits higher reactivity towards methyl methacrylate compared to the more sterically hindered 2,6-dimethoxybenzoyl-2,4,4-trimethylpentylphosphinoyl radical derived from BAPO. This suggests that the bulky (2,4,4-trimethylpentyl) group can hinder the approach of reactant molecules, impacting reaction rates.

Q2: Can 2-Mercaptothioxanthone enhance the photoinitiation efficiency of acylphosphine oxides containing the (2,4,4-trimethylpentyl) group?

A2: Yes, the study by [] demonstrates that 2-Mercaptothioxanthone (TX-SH) significantly enhances the photoinitiation efficiencies of both TMDPO and BAPO, both containing the (2,4,4-trimethylpentyl) group. TX-SH acts as a triplet sensitizer, absorbing light and transferring energy to the acylphosphine oxides, promoting their cleavage into reactive radicals. Additionally, the thiol functionality of TX-SH mitigates oxygen inhibition, further improving polymerization yields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tricyclo[6.2.1.02,7]undeca-4-ene](/img/structure/B1583431.png)

![1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene](/img/structure/B1583445.png)